molecular formula C8H7F2NO3 B597583 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol CAS No. 197783-86-1

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol

Cat. No.: B597583
CAS No.: 197783-86-1
M. Wt: 203.145
InChI Key: DNGHTKXRXKQDHV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol typically involves the reaction of 2-nitrobenzaldehyde with difluoromethylating agents under controlled conditionsThe reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,2-Difluoro-1-(2-nitrophenyl)ethanone.

    Reduction: 2,2-Difluoro-1-(2-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The nitrophenyl group can participate in various electronic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-ol
  • 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol
  • 1-(2-nitrophenyl)ethan-1-ol

Uniqueness

2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. The presence of two fluorine atoms also imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

197783-86-1

Molecular Formula

C8H7F2NO3

Molecular Weight

203.145

IUPAC Name

2,2-difluoro-1-(2-nitrophenyl)ethanol

InChI

InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,7-8,12H

InChI Key

DNGHTKXRXKQDHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(F)F)O)[N+](=O)[O-]

Synonyms

Benzenemethanol, alpha-(difluoromethyl)-2-nitro- (9CI)

Origin of Product

United States

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